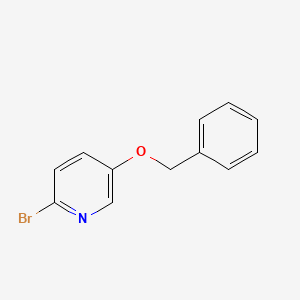

5-(Benzyloxy)-2-bromopyridine

説明

Significance as a Versatile Synthetic Intermediate in Organic Chemistry

The utility of 5-(Benzyloxy)-2-bromopyridine in organic synthesis stems from the distinct reactivity of its functional groups. The bromine atom at the 2-position of the pyridine ring is a key feature, making the compound an excellent substrate for a variety of cross-coupling reactions. mdpi.com These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, it is used in Suzuki coupling reactions, a powerful method for creating biaryl compounds. acs.orggoogle.com

The benzyloxy group at the 5-position serves as a protecting group for a hydroxyl function. This benzyl ether is stable under many reaction conditions used to modify other parts of the molecule. Later in a synthetic sequence, the benzyl group can be removed (debenzylation) to reveal the free hydroxyl group, which can then be used for further functionalization. This strategic use of a protecting group is a common tactic in the multi-step synthesis of complex target molecules. clockss.org The combination of a reactive bromo-substituent and a protected hydroxyl group makes this compound a highly versatile building block for constructing elaborate molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals.

Research Context within Pyridine Derivative Chemistry

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, with many compounds exhibiting significant biological activity. The introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's physical, chemical, and biological properties. Halogenated pyridines, in particular, are valuable intermediates because the halogen atom can be readily replaced or used as a handle for forming new bonds. researchgate.net

This compound is situated within the sub-field of functionalized 2-bromopyridines. The bromine at the 2-position is particularly susceptible to nucleophilic substitution and is a prime site for metal-catalyzed cross-coupling reactions. mdpi.com Its reactivity allows chemists to introduce a wide array of other functional groups at this position. The benzyloxy group at the 5-position influences the electronic properties of the pyridine ring and provides a site for future chemical transformations after deprotection. clockss.org Research in this area often focuses on developing new synthetic methods utilizing such substituted pyridines or incorporating them into larger molecules to achieve specific functions. mdpi.comclockss.org

Overview of Academic Investigation and Research Trajectories

Academic research involving this compound is primarily directed towards its application in the synthesis of novel, biologically active compounds. A significant research trajectory is its use as a key intermediate in drug discovery programs. For example, it has been employed in the synthesis of potential new treatments for tuberculosis. acs.org In one study, the compound was used in a Suzuki reaction to create a benzofuran-pyridine core structure, which was then further modified to optimize its activity against Mycobacterium tuberculosis. acs.org

Another area of investigation is the development of new synthetic methodologies. Researchers explore the scope and limitations of using this compound in various coupling reactions to synthesize libraries of related compounds for biological screening. researchgate.net These studies help to expand the synthetic chemist's toolbox and enable the efficient production of complex molecules. The compound is also used in the synthesis of intermediates for natural product synthesis, such as in the planned approach to toddaquinoline and its derivatives. clockss.org The overarching goal of these research efforts is to leverage the unique chemical properties of this compound to access novel chemical entities with potential therapeutic or industrial applications. lookchem.com

特性

IUPAC Name |

2-bromo-5-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCMCYRLJVVNTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70582429 | |

| Record name | 5-(Benzyloxy)-2-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630120-99-9 | |

| Record name | 5-(Benzyloxy)-2-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5- Benzyloxy -2-bromopyridine

Strategic Precursor Selection and Design

The efficient synthesis of 5-(benzyloxy)-2-bromopyridine relies heavily on the careful selection and design of starting materials. Two primary classes of precursors have emerged as particularly valuable: pyridin-2(1H)-one derivatives and halogenated pyridines.

Pyridin-2(1H)-one Derivatives as Foundational Starting Materials

Pyridin-2(1H)-ones are versatile scaffolds in organic synthesis due to their utility as synthetic intermediates and their inherent biological importance. researchgate.net The 2-oxo-1,2-dihydropyridine system can exist as an ambident anion under basic conditions, allowing for selective reactions. nih.gov This characteristic is crucial for introducing substituents at specific positions on the pyridine ring, making them valuable precursors for compounds like this compound. The selective O-alkylation of these derivatives is a critical step in the synthesis of many natural products and active molecules. nih.gov

Halogenated Pyridines as Key Building Blocks

Halogenated pyridines, particularly those with bromine substituents, are fundamental building blocks for creating more complex pyridine derivatives. 2,5-Dibromopyridine is a common starting material. googleapis.com Its synthesis can be achieved from 2-amino-5-bromopyridine through a diazotization reaction followed by bromination. chemicalbook.com The differential reactivity of the bromine atoms on the pyridine ring allows for selective functionalization. For instance, 3-halopyridines are generally less reactive in nucleophilic substitution reactions than 2-halopyridines. sci-hub.se This predictable reactivity makes halogenated pyridines reliable precursors for introducing various functional groups, including the benzyloxy group.

Key Reaction Pathways and Mechanisms

Several key reaction pathways are employed to synthesize this compound, each with its own mechanistic features and strategic advantages.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a classic and widely used method for preparing ethers, including aryl ethers like this compound. masterorganicchemistry.comwikipedia.org This reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from an organohalide. wikipedia.org In the context of synthesizing this compound, this typically involves the reaction of a deprotonated 5-hydroxy-2-bromopyridine (the nucleophile) with benzyl bromide (the electrophile).

The reaction is generally effective with primary alkyl halides, as tertiary and, to a lesser extent, secondary alkyl halides can lead to elimination side reactions. masterorganicchemistry.com The strength of the nucleophile is enhanced by deprotonating the alcohol with a strong base, such as sodium hydride (NaH) or potassium hydride (KH). masterorganicchemistry.com Common solvents for this reaction include the parent alcohol of the alkoxide or polar aprotic solvents like dimethyl sulfoxide (DMSO). masterorganicchemistry.com

Table 1: Key Features of Williamson Ether Synthesis

| Feature | Description |

| Reaction Type | SN2 (Bimolecular Nucleophilic Substitution) |

| Nucleophile | Alkoxide ion (e.g., deprotonated 5-hydroxy-2-bromopyridine) |

| Electrophile | Primary alkyl halide (e.g., benzyl bromide) |

| Key Advantage | Versatile and well-established method for ether formation |

| Potential Limitation | Side reactions (elimination) with secondary and tertiary alkyl halides |

Nucleophilic Aromatic Substitution (SNAr) Strategies for Benzyloxy Introduction

Nucleophilic aromatic substitution (SNAr) provides an alternative route for introducing the benzyloxy group onto the pyridine ring. This reaction is particularly useful when the pyridine ring is substituted with electron-withdrawing groups, which activate the ring towards nucleophilic attack. The bromine atom at the 5-position of a pyridine derivative can undergo SNAr with various nucleophiles. vulcanchem.com

In a typical SNAr approach to this compound, a pre-halogenated pyridine serves as the substrate. The benzyloxy group is introduced by reacting the substrate with benzyl alcohol in the presence of a base, such as potassium tert-butoxide. rsc.org The reaction mechanism involves the attack of the nucleophile on the aromatic ring to form a Meisenheimer complex, followed by the departure of the leaving group (the halide). The reactivity of halopyridines in SNAr reactions can vary, with fluoride often being a better leaving group than other halogens in certain contexts. sci-hub.se

Selective O-Benzylation Techniques

Achieving selective O-benzylation over N-benzylation is a critical challenge when working with pyridone systems, which can react at either the oxygen or nitrogen atom. A novel and highly effective method for the selective O-benzylation of 2-oxo-1,2-dihydropyridines utilizes a ternary system of zinc oxide (ZnO), zinc chloride (ZnCl₂), and N,N-diisopropylethylamine (DIEA). nih.gov This system facilitates the reaction between substituted 2-oxo-1,2-dihydropyridines and benzyl halides under mild conditions, affording the desired O-benzyl products in high yields. nih.gov For example, the reaction of 5-bromo-2-pyridone with benzyl bromide using this zinc-mediated system yields 2-(benzyloxy)-5-bromopyridine with high selectivity. nih.gov This method represents a significant advancement in the controlled synthesis of O-benzylated pyridine derivatives.

Table 2: Comparison of Synthetic Strategies

| Strategy | Starting Materials | Key Reagents | Advantages |

| Williamson Ether Synthesis | 5-Hydroxy-2-bromopyridine, Benzyl halide | Strong base (e.g., NaH) | Well-established, good for primary halides |

| SNAr | Dihalopyridine, Benzyl alcohol | Base (e.g., t-BuOK) | Effective for activated rings |

| Selective O-Benzylation | 5-Bromo-2-pyridone, Benzyl halide | ZnO, ZnCl₂, DIEA | High selectivity for O-alkylation |

Catalytic Systems and Reaction Condition Optimization

The efficiency of synthesizing and functionalizing this compound heavily relies on the choice of catalytic systems and the fine-tuning of reaction conditions. Modern synthetic strategies have moved towards catalyst-mediated reactions that offer high yields, selectivity, and functional group tolerance.

Palladium-based catalysts are central to many synthetic routes involving this compound, particularly in cross-coupling reactions which are fundamental for creating carbon-carbon and carbon-nitrogen bonds. researchgate.netdokumen.pub The Suzuki-Miyaura coupling, for instance, utilizes this compound to synthesize biaryl structures. In one such application, this compound is coupled with an aryl boronic acid derivative using a palladium catalyst like Dichlorobis(triphenylphosphine)palladium(II) (Pd(dppf)Cl₂) in the presence of a base such as potassium carbonate (K₂CO₃). acs.org This reaction is typically performed in a solvent mixture like 1,4-dioxane and water at elevated temperatures. acs.org

Buchwald-Hartwig amination is another key palladium-catalyzed reaction. For the synthesis of N-aryl derivatives, this compound can be reacted with an amine in the presence of a catalyst system comprising Palladium(II) acetate (Pd(OAc)₂) and a bulky phosphine ligand like X-Phos. nih.gov The choice of base is crucial for reaction efficiency, with cesium carbonate (Cs₂CO₃) often being employed to facilitate the coupling. nih.gov

Beyond palladium, other catalytic systems have been explored to improve cost-effectiveness and efficiency. For the O-benzylation of 5-bromo-2-pyridone to yield this compound, zinc(II)-mediated systems have been investigated as a cheaper alternative to expensive silver salts. mdpi.com While silver oxide can produce the desired product, its high cost is a significant drawback for large-scale synthesis. mdpi.com Research into zinc(II) catalysts aims to provide a more economical and scalable solution. mdpi.com The selection of the base, such as potassium carbonate or cesium carbonate, is also critical in these coupling reactions to ensure high yields. smolecule.com

| Reaction Type | Catalyst | Base | Reactant | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(dppf)Cl₂ | K₂CO₃ | Aryl boronic acid derivative | Not specified | acs.org |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / X-Phos | Cs₂CO₃ | 2-chloroaniline | Not specified | nih.gov |

| O-Benzylation | Zinc(II) Oxide / Zinc Chloride | N,N-Diisopropylethylamine | Benzyl chloride | 92% | mdpi.com |

| Suzuki Coupling | PdCl₂(PPh₃)₂ | Na₂CO₃ | Aryl boronic acids | Good | researchgate.net |

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to significantly reduced reaction times, increased yields, and improved purity of products compared to conventional heating methods. smolecule.comrsc.orgnih.gov This technology is particularly advantageous for the synthesis of heterocyclic compounds.

In the context of producing this compound and its derivatives, microwave irradiation offers an efficient protocol. For example, the O-benzylation of 5-bromopyridin-2(1H)-one can be effectively carried out using microwave heating. A procedure involves irradiating a mixture of the pyridinone, zinc oxide, zinc chloride, N,N-diisopropylethylamine, and benzyl chloride in 1,4-dioxane. mdpi.com The reaction proceeds at 110 °C for 60 minutes in a dedicated microwave system, demonstrating a rapid and effective synthesis. mdpi.com This method highlights the potential of microwave technology to streamline the production of benzyloxy-substituted pyridines. mdpi.com

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | 5-bromopyridin-2(1H)-one, Zinc Oxide, Zinc Chloride, N,N-Diisopropylethylamine, Benzyl Chloride | mdpi.com |

| Solvent | 1,4-Dioxane | mdpi.com |

| Temperature | 110 °C | mdpi.com |

| Time | 60 minutes | mdpi.com |

| Advantage | Reduced reaction time, high efficiency | mdpi.comsmolecule.com |

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges, including cost, safety, and scalability of the chosen synthetic route. For this compound, a primary concern is the cost of starting materials and catalysts. mdpi.com For instance, synthetic routes that rely on expensive reagents like silver oxide for O-benzylation are not economically viable for large-scale manufacturing. mdpi.com

Consequently, developing cost-effective and high-yielding routes is a major focus of research. Methodologies that utilize more readily available and cheaper starting materials, such as 5-bromo-2-chloropyridine, are preferred. researchgate.net Efficient functionalization through robust and reliable reactions like SNAr and palladium-catalyzed processes allows for high-yielding routes suitable for large-scale synthesis. researchgate.net The successful use of this compound in multi-gram scale syntheses of more complex molecules demonstrates that scalable routes to this intermediate are available. nih.gov The optimization of catalyst loading is another key factor; minimizing the amount of expensive palladium catalyst without compromising yield is crucial for economic feasibility. beilstein-journals.org

Reactivity and Mechanistic Studies of 5- Benzyloxy -2-bromopyridine

Halogen-Based Reactivity and Activation

The bromine atom at the 2-position of 5-(benzyloxy)-2-bromopyridine is a key functional group that enables a variety of chemical transformations. Its reactivity can be harnessed through halogen-metal exchange reactions, leading to the formation of organometallic intermediates that can then react with various electrophiles. This activation of the carbon-bromine bond is a cornerstone of the compound's utility in synthetic chemistry.

Bromine-Magnesium Exchange Reactions and Intermediates

The bromine atom in this compound can be readily exchanged with magnesium to form a Grignard reagent. This bromine-magnesium exchange is typically achieved using reagents like isopropylmagnesium chloride (iPrMgCl) or its lithium chloride adduct (iPrMgCl·LiCl). researchgate.netznaturforsch.com The resulting organomagnesium intermediate, 5-(benzyloxy)pyridin-2-ylmagnesium halide, is a powerful nucleophile that can participate in a wide array of subsequent reactions. researchgate.net The formation of this intermediate is a critical step, as it effectively reverses the polarity of the carbon at the 2-position, transforming it from an electrophilic site to a nucleophilic one.

The stability and reactivity of this Grignard intermediate are influenced by the pyridine nitrogen and the benzyloxy group. The nitrogen atom can coordinate to the magnesium, potentially influencing the reagent's structure and reactivity. The benzyloxy group, being relatively inert under these conditions, allows for the selective reaction at the 2-position.

Regioselective Functionalization via Halogen Activation

The activation of the bromine atom through halogen-magnesium exchange allows for highly regioselective functionalization of the pyridine ring at the 2-position. Once the Grignard reagent is formed, it can be reacted with a diverse range of electrophiles to introduce new functional groups. For instance, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. nih.gov Quenching the intermediate with sources of deuterium, such as D2O, can be used to introduce a deuterium atom specifically at the 2-position. researchgate.net This method provides a reliable route to a variety of 2-substituted 5-(benzyloxy)pyridine derivatives, which are valuable intermediates in the synthesis of more complex molecules. researchgate.netresearchgate.net The regioselectivity is inherent to the position of the bromine atom, ensuring that functionalization occurs exclusively at the site of the original halogen. znaturforsch.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grambeed.comacs.org this compound is an excellent substrate for these reactions, with the bromine atom serving as a versatile handle for introducing a wide variety of substituents. chemscene.com The development of various palladium-catalyzed and other transition metal-based methods has significantly expanded the synthetic utility of this compound. nih.gov

Suzuki-Miyaura Coupling Applications and Scope

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a widely used transformation in organic synthesis. rsc.org this compound readily participates in Suzuki-Miyaura coupling reactions with various aryl and heteroaryl boronic acids and their esters. nih.govresearchgate.net These reactions are typically catalyzed by palladium complexes, such as those derived from Pd(OAc)2 or PdCl2, often in the presence of a suitable ligand and base. nih.govresearchgate.net

The reaction conditions are generally mild and tolerant of a wide range of functional groups, making this a robust method for the synthesis of biaryl and heteroaryl-substituted pyridines. rsc.org The benzyloxy group at the 5-position is well-tolerated under these conditions, allowing for the selective formation of the desired coupled products.

Table 1: Examples of Suzuki-Miyaura Coupling with this compound Analogs

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Product | Yield (%) | Reference |

| 5-Bromo-2-methoxypyridine | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 2-Methoxy-5-phenylpyridine | 85 | nih.gov |

| 2-Bromopyridine | 4-Methylphenylboronic acid | Pd(OAc)2, PPh3, K2CO3 | 2-(4-Methylphenyl)pyridine | 92 | researchgate.net |

| 5-(Benzyloxy)ethyltrifluoroborate | 4-Bromoanisole | PdCl2(AtaPhos)2, Cs2CO3 | 1-(Benzyloxy)-4-(4-methoxyphenyl)ethane | 92 | nih.gov |

This table presents data for analogous compounds to illustrate the general scope and conditions of the Suzuki-Miyaura coupling.

Sonogashira Coupling Transformations with Alkynes

The Sonogashira coupling reaction provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgjk-sci.comorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. jk-sci.comrsc.org this compound is a suitable substrate for Sonogashira coupling, reacting with a variety of terminal alkynes to yield 5-(benzyloxy)-2-(alkynyl)pyridines. scirp.org

This transformation is highly valuable for the synthesis of functionalized alkynes, which are important intermediates in medicinal chemistry and materials science. The reaction conditions are generally mild, and a wide range of functional groups on the alkyne are tolerated. jk-sci.com

Table 2: Examples of Sonogashira Coupling with 2-Bromopyridine Analogs

| Aryl Halide | Alkyne | Catalyst System | Product | Yield (%) | Reference |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF3COO)2, PPh3, CuI, Et3N | 2-Amino-3-(phenylethynyl)pyridine | 96 | scirp.org |

| 1-Bromo-2-iodobenzene | Phenylacetylene | Pd/C, Cu2O | 1-Bromo-2-(phenylethynyl)benzene | 50 | rsc.org |

| 4-Iodotoluene | Phenylacetylene | Pd(PPh3)4, CuI | 1-Methyl-4-(phenylethynyl)benzene | >95 | rsc.org |

This table presents data for analogous compounds to illustrate the general scope and conditions of the Sonogashira coupling.

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. nih.govrsc.org This reaction has become a cornerstone of modern synthetic chemistry for the preparation of arylamines. This compound can be effectively coupled with a variety of primary and secondary amines using this methodology. nih.gov The reaction typically employs a palladium catalyst, such as Pd(OAc)2 or a pre-catalyst, in combination with a bulky phosphine ligand, like X-Phos, and a base, such as cesium carbonate or sodium tert-butoxide. nih.govtcichemicals.com

This method provides a direct and versatile route to 2-amino-5-(benzyloxy)pyridine derivatives, which are important structural motifs in many biologically active compounds. The reaction conditions can be tuned to accommodate a wide range of amine coupling partners, including both aliphatic and aromatic amines. nih.govnih.gov

Table 3: Examples of Buchwald-Hartwig Amination with 2-Bromopyridine Analogs

| Aryl Halide | Amine | Catalyst System | Product | Yield (%) | Reference |

| 2-(Benzyloxy)-5-bromopyridine | 2-Chloroaniline | Pd(OAc)2, X-Phos, Cs2CO3 | 6-(Benzyloxy)-N-(2-chlorophenyl)pyridin-3-amine | 91 | nih.gov |

| 2-Bromopyridine | Aniline | Pd(OAc)2, X-Phos, Cs2CO3 | N-Phenylpyridin-2-amine | 93 | nih.gov |

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd2(dba)3], (±)-BINAP, NaOtBu | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60 | chemspider.com |

This table presents data for analogous and related compounds to illustrate the general scope and conditions of the Buchwald-Hartwig amination.

Other Significant Organic Transformations

The chemical versatility of this compound extends beyond the more common cross-coupling and lithiation reactions. The presence of the benzyloxy group and the bromo substituent on the pyridine ring allows for a range of other significant organic transformations, including rearrangement reactions and various strategies for the introduction of diverse functional groups. These transformations are crucial for the synthesis of complex and highly functionalized pyridine derivatives.

Rearrangement Reactions (e.g., Wittig Rearrangement)

Rearrangement reactions offer a powerful method for skeletal transformations in organic synthesis. In the context of benzyloxypyridine derivatives, the Current time information in Bangalore, IN.chemscene.com-Wittig rearrangement is a notable example. This reaction involves the deprotonation of the benzylic carbon followed by a 1,2-migration of the pyridyl group, resulting in the formation of a pyridyl carbinol.

While specific studies on the Current time information in Bangalore, IN.chemscene.com-Wittig rearrangement of this compound are not extensively documented in the literature, the reactivity of analogous systems, such as 2-benzyloxypyridine, provides significant insight into this transformation. The rearrangement is typically initiated by a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), which abstracts a proton from the benzylic position. The resulting carbanion then undergoes rearrangement.

An anionic rearrangement of 2-benzyloxypyridine has been described, which leads to the formation of aryl pyridyl carbinols in high yields. This process involves a pyridine-directed metalation of the benzylic carbon, followed by a 1,2-migration of the pyridine ring through a postulated associative mechanism. researchgate.net This methodology has been applied in the formal synthesis of carbinoxamine, an antihistamine drug. researchgate.net

The mechanism of the Current time information in Bangalore, IN.chemscene.com-Wittig rearrangement is understood to proceed via a radical dissociation-recombination pathway. organic-chemistry.org The initial lithiated intermediate can form a ketyl radical and a carbon radical, which then recombine within a solvent cage to yield the alcoholate product. organic-chemistry.org The stability of the radical intermediates plays a crucial role in the facility of the reaction. Benzyl groups are particularly well-suited for this rearrangement as they can stabilize both the initial anionic charge and the subsequent radical. organic-chemistry.org

The table below outlines a representative example of a Current time information in Bangalore, IN.chemscene.com-anionic rearrangement of a related benzyloxypyridine derivative.

| Entry | Starting Material | Reagent | Product | Yield (%) | Reference |

| 1 | 2-(Benzyloxy)pyridine | LDA | 1-Phenyl-1-(pyridin-2-yl)methanol | High | researchgate.net |

It is important to note that for substrates like this compound, the presence of the bromine atom at the 2-position could potentially lead to competing reactions, such as lithium-halogen exchange, when organolithium bases are used. The choice of base and reaction conditions would therefore be critical to favor the desired Wittig rearrangement over other possible pathways.

Strategies for Introduction of Diverse Functional Groups

The this compound scaffold is a valuable platform for the introduction of a wide array of functional groups, leading to the synthesis of diverse and complex pyridine derivatives. Several strategies have been developed to achieve this functionalization.

One prominent method involves the formation of organometallic intermediates. For instance, the bromine atom at the 2-position can be exploited to generate a Grignard reagent or an organozinc species. These reactive intermediates can then be treated with various electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds. The synthesis of 5-bromopyridyl-2-magnesium chloride from 5-bromo-2-iodopyridine via an iodo-magnesium exchange reaction has been reported, which then reacts with a variety of electrophiles to afford functionalized pyridines. acs.orgresearchgate.net A similar approach could be envisioned for this compound, although the presence of the benzyloxy group might require careful optimization of reaction conditions.

The direct preparation of a stable 2-pyridylzinc bromide and its subsequent copper-free and palladium-catalyzed coupling reactions have also been developed, providing another avenue for functionalization. researchgate.net

The table below summarizes some examples of functionalization reactions starting from related bromo-pyridines, illustrating the potential for introducing various functional groups.

| Entry | Starting Material | Reagent(s) | Functional Group Introduced | Product | Reference |

| 1 | 5-Bromo-2-iodopyridine | 1. i-PrMgCl 2. Electrophile (e.g., aldehyde) | Hydroxyalkyl | 5-Bromo-2-(hydroxyalkyl)pyridine | acs.orgresearchgate.net |

| 2 | 5-Bromo-2-iodopyridine | 1. Active Zinc 2. Electrophile | Various | Functionalized 5-bromopyridine | researchgate.net |

| 3 | 2-Bromopyridine | Amine, Goldberg catalyst | Amino | 2-Aminopyridine derivative | mdpi.com |

Furthermore, nucleophilic aromatic substitution (SNAr) reactions provide a direct method for introducing nucleophiles onto the pyridine ring. While the bromine at the 2-position of this compound can be a site for SNAr, the reaction is generally more facile with a better leaving group, such as fluorine. nih.gov Strategies involving C-H functionalization have also emerged as powerful tools for the selective introduction of functional groups onto pyridine rings, although these often require transition metal catalysts and specific directing groups. nih.gov For instance, the fluorination of 3,5-disubstituted pyridines, including those with benzyloxy substituents, has been demonstrated using AgF2, with the resulting fluoropyridines serving as precursors for SNAr reactions. nih.gov

The selective O-benzylation of 2-oxo-1,2-dihydropyridines represents another relevant transformation, which can be viewed as the reverse of the debenzylation of benzyloxypyridines. semanticscholar.org This highlights the importance of the benzyloxy group as both a protecting group and a modulator of reactivity in the synthesis of functionalized pyridines.

Applications of 5- Benzyloxy -2-bromopyridine in Complex Molecule Synthesis

Role in Pharmaceutical Intermediate Synthesis and Drug Development

5-(Benzyloxy)-2-bromopyridine plays a significant role in the synthesis of pharmaceutical intermediates and the broader field of drug development. sigmaaldrich.comlookchem.com Its utility stems from its ability to participate in various chemical reactions to form more complex molecular architectures.

Design and Synthesis of Novel Therapeutic Agents

The unique structure of this compound makes it a valuable starting material for the design and synthesis of novel therapeutic agents. mdpi.com Researchers have utilized this compound to create new chemical entities with potential applications in treating a range of diseases. lookchem.com For instance, it has been employed in the synthesis of poly(bipyridyl) ligands, which have shown potent cytotoxicity against cancer cells. acs.org The synthesis involves reacting 2-bromo-5-hydroxypyridine with benzyl bromide to produce this compound, which is then used in subsequent coupling reactions to create the final poly(bipyridyl) products. acs.org These ligands can induce apoptotic cell death in cancer cells, and their anticancer activity can be controlled by complexation with biorelevant metal cations. acs.org

Furthermore, derivatives of this compound have been investigated for their potential as anticancer agents. rsc.org For example, novel pyridin-2-yl estra-1,3,5(10)-triene derivatives have been synthesized and evaluated for their antiproliferative activity against various tumor cell lines. nih.gov One such derivative, a 3-Benzyloxy (17E)-pycolinilidene compound, exhibited promising antitumor potential against the MDA-MB-231 cell line, which is associated with its moderate inhibition of the AKR1C3 enzyme. nih.gov

Precursors for Bioactive Molecules

This compound serves as a key precursor for a variety of bioactive molecules. Its chemical structure allows for modifications that lead to compounds with specific biological activities. For example, it is a crucial intermediate in the synthesis of compounds that inhibit the thioesterase activity of Pks13, a target for novel antituberculosis drugs. acs.orgnih.gov In this synthesis, this compound undergoes a Suzuki reaction to form a benzyl-protected pyridinol, which is then further modified to create the final bioactive molecule. acs.orgnih.gov

The compound is also used to create derivatives with potential applications in treating neurodegenerative disorders and inflammatory conditions. The benzyloxy group can be strategically modified or removed to introduce other functional groups, leading to a diverse range of bioactive compounds. smolecule.com

Development of Active Pharmaceutical Ingredients (APIs)

The development of active pharmaceutical ingredients (APIs) often involves complex synthetic routes where this compound can serve as a critical building block. researchgate.netnih.gov APIs are the core components of medicines responsible for their therapeutic effects. mechanochemistry.eu The synthesis of complex APIs can be a lengthy process, and the use of versatile intermediates like this compound can streamline these synthetic pathways. lonza.combeilstein-journals.org

Its utility is highlighted in the synthesis of functionalized pyridines, which are common scaffolds in many pharmaceutical agents. researchgate.net For example, it can be used to create substituted pyridines that are key intermediates for potent inhibitors of enzymes like p38 MAP kinase. researchgate.net

Synthesis of Analgesic-Related Pyridinone Derivatives

Pyridinone and its derivatives are known to exhibit a range of biological activities, including analgesic and anti-inflammatory effects. researchgate.net this compound can be a precursor in the synthesis of certain pyridinone derivatives with potential analgesic properties. acs.org While direct synthesis of analgesics from this specific compound is not extensively detailed in the provided results, the synthesis of pyridinone structures is a known application. For instance, novel 5-(benzyloxy)pyridin-2(1H)-ones have been synthesized and evaluated for their biological activity. The general class of pyridinone derivatives has been studied for their ability to inhibit prostaglandin E2, a key mediator of pain and inflammation. nih.gov

Intermediates for Modulators of Biological Pathways (e.g., enzyme inhibition, receptor binding)

This compound is a valuable intermediate for creating molecules that modulate biological pathways, such as enzyme inhibitors and receptor binders. guidechem.com Its derivatives have been explored for their ability to interact with various biological targets.

One notable application is in the synthesis of positive allosteric modulators of the metabotropic glutamate 5 (mGlu5) receptor. nih.gov Specifically, 2-Benzyloxy-5-(4-fluoro-phenyl)-6,7-dihydro-5H-thiazolo[5,4-c]-pyridin-4-one was synthesized from a related bromothiazole derivative, which was treated with benzyl alcohol in the presence of a base. nih.gov This demonstrates the utility of the benzyloxy moiety in constructing complex heterocyclic systems that can modulate receptor activity.

Furthermore, the compound has been used in the synthesis of inhibitors for enzymes like c-Met, a receptor tyrosine kinase implicated in cancer. Novel 5-(benzyloxy)pyridin-2(1H)-ones have shown promising inhibitory activity against c-Met. The benzyloxy group can play a role in the binding affinity and selectivity of these inhibitors.

The versatility of this compound is also demonstrated in its use for creating libraries of compounds for drug discovery. Late-stage functionalization through C–H fluorination and subsequent nucleophilic aromatic substitution (SNAr) on benzyloxy-substituted pyridines allows for the rapid generation of diverse derivatives. nih.gov This strategy can simplify the synthesis of medicinally important compounds. acs.org

Contributions to Agrochemical Research and Development

In addition to its role in pharmaceuticals, this compound and its derivatives are also valuable in the field of agrochemical research and development. researchgate.net Many of the synthetic strategies and chemical properties that make it useful for drug discovery are also applicable to the creation of new pesticides and other crop protection agents. lookchem.com

The pyridine scaffold is present in numerous agrochemicals, and the ability to introduce various functional groups via intermediates like this compound is crucial for optimizing their biological activity and properties. researchgate.net The development of efficient synthetic routes to functionalized pyridines is therefore of significant interest to the agrochemical industry. researchgate.net

Utility in Materials Science Research

The application of this compound extends beyond pharmaceuticals into the realm of materials science, where it serves as a precursor for functional materials. chemscene.comchemimpex.com

Synthesis of Functional Materials (e.g., fluorescent probes, sensors)

The pyridine scaffold is a common component in fluorescent materials due to its electronic properties. This compound is categorized as a building block for creating fluorescent probes and labels. chemscene.comambeed.com These materials are essential tools in biological research for imaging and sensing applications. The benzyloxy group can be deprotected to reveal a hydroxyl group, which can then be further functionalized or used to tune the electronic and photophysical properties of the final fluorescent molecule.

Synthesis of Natural Product Analogs and Derivatives (e.g., toddaquinoline)

A significant application of this compound and its related structures is in the total synthesis of natural product analogs. One prominent example is its use as an intermediate in synthetic routes targeting toddaquinoline, a benzo[h]quinoline alkaloid. clockss.orgresearchgate.net

Research into the synthesis of toddaquinoline has involved the preparation of substituted 2-bromopyridine aldehydes. clockss.orgresearchgate.net In these synthetic pathways, the hydroxyl group of a hydroxypyridine is often protected with a benzyl group, forming a benzyloxy derivative. clockss.org This strategy is crucial as the benzyl group is stable under various reaction conditions but can be removed later in the synthesis. Specifically, synthetic studies have described the creation of intermediates like 5-benzyloxy-2,4,6-tribromonicotinaldehyde, which serves as a key precursor for constructing the complex tetracyclic skeleton of toddaquinoline. clockss.org The 2-bromo substituent on the pyridine ring is essential for subsequent cyclization and coupling reactions that form the final natural product structure. researchgate.netlookchem.com

Compound Data

Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 630120-99-9 | chemscene.comsigmaaldrich.comsynchem.deaccelachem.comsigmaaldrich.comavantorsciences.com |

| Molecular Formula | C₁₂H₁₀BrNO | chemscene.comsynchem.dechemical-suppliers.eu |

| Molecular Weight | 264.12 g/mol | chemscene.comsigmaaldrich.comsynchem.denih.gov |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 45-48 °C | chemical-suppliers.euchemsrc.comacrospharmatech.com |

| Boiling Point | 331.2 °C at 760 mmHg | chemical-suppliers.eu |

| Density | ~1.4 g/cm³ | chemical-suppliers.euchemsrc.com |

| Topological Polar Surface Area (TPSA) | 22.12 Ų | chemscene.comnih.gov |

| Rotatable Bonds | 3 | chemscene.comnih.gov |

List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (3-(ethoxycarbonyl)-5-methoxybenzofuran-2-yl)boronic acid |

| 5-benzyloxy-2,4,6-tribromonicotinaldehyde |

| toddaquinoline |

| potassium carbonate |

Computational and Theoretical Investigations of 5- Benzyloxy -2-bromopyridine

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular properties of substituted pyridines. While specific DFT studies focusing exclusively on 5-(Benzyloxy)-2-bromopyridine are not extensively documented in publicly available literature, the principles can be understood from research on analogous structures. acs.orgresearchgate.net DFT methods, such as B3LYP with a 6-31G* or similar basis set, are commonly used to optimize the molecular geometry and predict various electronic and spectral properties. acs.org

For related pyridyl systems, DFT calculations have been successfully used to determine parameters like inner-sphere reorganization energies, bond angles, and the energies of frontier molecular orbitals (HOMO and LUMO). acs.orgresearchgate.net For instance, studies on arenediazonium cations have shown that B3LYP/6-31G* calculations can accurately predict the order of reorganization energies for a series of substituted compounds. acs.org Similarly, investigations into the rearrangement of 2-benzyloxypyridines have utilized DFT to map reaction mechanisms and activation energies. researchgate.net

These calculations provide a detailed picture of the electron distribution within the molecule. The molecular electrostatic potential (MEP), for example, can be calculated to identify electron-rich and electron-poor regions, which is crucial for predicting sites of electrophilic and nucleophilic attack. researchgate.net The HOMO-LUMO energy gap is another critical parameter derived from these studies, indicating the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive. researchgate.net

Table 1: Representative Quantum Chemical Parameters Calculated for a Substituted Pyridine Derivative Note: This table presents example data for a related substituted pyridine to illustrate the outputs of DFT calculations, as specific data for this compound is not readily available in the cited literature.

| Parameter | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.3 eV |

| Dipole Moment | A measure of the net molecular polarity. | 2.1 D |

The illustrative values are typical for similar heterocyclic compounds and are used here for demonstrative purposes.

Application of Molecular Descriptors in Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. acs.org These studies correlate variations in a molecule's physicochemical properties, quantified by molecular descriptors, with its biological efficacy. semanticscholar.org For this compound, molecular descriptors can be computed to predict its behavior in a biological system, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

Key molecular descriptors for this compound have been calculated and are available in chemical databases. nih.gov These descriptors are essential for building SAR models that can guide the synthesis of more potent and selective analogues. acs.org For example, lipophilicity, often estimated by LogP, influences how a compound crosses biological membranes. The polar surface area (PSA) is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Table 2: Computed Molecular Descriptors for this compound

| Descriptor | Value | Significance in SAR |

| Molecular Formula | C12H10BrNO nih.gov | Defines the elemental composition. |

| Molecular Weight | 264.12 g/mol nih.gov | Affects diffusion and transport across membranes. |

| XLogP3 | 3.3 nih.gov | Measures lipophilicity, impacting solubility and membrane permeability. |

| Polar Surface Area (PSA) | 22.1 Ų nih.gov | Influences drug transport and bioavailability. |

| Hydrogen Bond Donors | 0 nih.gov | Indicates potential for hydrogen bonding interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 nih.gov | Indicates potential for hydrogen bonding interactions with biological targets. |

| Rotatable Bond Count | 3 nih.gov | Relates to conformational flexibility and binding affinity. |

In SAR studies of related heterocyclic systems, modifications are systematically made to the core structure, and the resulting changes in activity are correlated with these descriptors. acs.orgresearchgate.net For this compound, SAR exploration might involve replacing the bromo substituent or modifying the benzyloxy group to fine-tune properties like potency and reduce molecular weight while maintaining or improving activity. acs.org

Prediction of Reactivity and Reaction Pathways

The reactivity of this compound is dictated by the electronic properties of the pyridine ring and the nature of its substituents. The benzyloxy group at the 5-position is an electron-donating group, which increases the electron density of the pyridine ring, while the bromine atom at the 2-position is an electron-withdrawing group and a good leaving group.

The presence of the bromine atom at the 2-position makes this site highly susceptible to a variety of chemical transformations. This position is particularly activated for:

Nucleophilic Aromatic Substitution (SNAr): The bromine can be displaced by various nucleophiles, such as amines, alkoxides, or thiols. This is a common strategy for introducing new functional groups.

Cross-Coupling Reactions: The C-Br bond serves as an excellent handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction (to form C-C bonds with boronic acids) acs.org and the Buchwald-Hartwig amination (to form C-N bonds with amines). nih.gov These reactions are pivotal in the synthesis of complex pharmaceutical intermediates.

Metathesis Reactions: The bromine can be exchanged for other functionalities through metal-halogen exchange, for instance, by using reagents like isopropylmagnesium chloride to form a Grignard reagent, which can then react with various electrophiles. researchgate.net

The benzyloxy group is generally stable but can be cleaved under specific conditions, such as catalytic hydrogenation (e.g., using H₂/Pd-C), to yield the corresponding pyridinol. vulcanchem.com The pyridine nitrogen itself can act as a nucleophile or a base and can be quaternized or complexed with metals.

Computational methods can further refine these predictions. Frontier Molecular Orbital (FMO) analysis can predict the most likely sites for nucleophilic or electrophilic attack by examining the distribution of the LUMO and HOMO, respectively. researchgate.net Similarly, Molecular Electrostatic Potential (MEP) maps visually represent the electron density, highlighting the electron-deficient C2-Br region as a prime site for nucleophilic attack. researchgate.net

Table 3: Predicted Reactivity of this compound

| Reactive Site | Predicted Reaction Type | Reagents/Conditions |

| C2-Br Bond | Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., NaN₃, Thiourea, Alkoxides) vulcanchem.com |

| C2-Br Bond | Suzuki-Miyaura Cross-Coupling | Aryl/Alkyl Boronic Acids, Pd Catalyst, Base acs.org |

| C2-Br Bond | Buchwald-Hartwig Amination | Amines, Pd Catalyst, Base nih.gov |

| C2-Br Bond | Metal-Halogen Exchange (Grignard Formation) | i-PrMgCl·LiCl researchgate.net |

| Benzyloxy Group (O-CH₂Ph) | Hydrogenolysis (Deprotection) | H₂, Pd/C Catalyst vulcanchem.com |

| Pyridine Nitrogen | N-Oxidation | Oxidizing agents (e.g., m-CPBA) |

Advanced Characterization Methodologies in Research

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the detailed structural analysis of 5-(Benzyloxy)-2-bromopyridine, confirming its molecular framework and assessing its purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the precise arrangement of atoms within the this compound molecule.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, the spectrum would be expected to show distinct signals corresponding to the protons of the pyridine ring, the benzylic methylene group (CH₂), and the phenyl ring of the benzyloxy group. The benzylic CH₂ protons typically appear as a singlet around 4.7 ppm. The protons on the pyridine and phenyl rings would exhibit characteristic splitting patterns and chemical shifts.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the different carbon environments in the molecule. Key signals would include those for the carbon atoms of the pyridine ring, with the carbon atom bonded to the bromine (C-Br) appearing at a characteristic chemical shift of approximately 105 ppm. The carbons of the benzyloxy group, including the methylene carbon and the aromatic carbons of the phenyl ring, would also be clearly identifiable.

Table 1: Representative NMR Data for a Related Compound

| Nucleus | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |

| ¹H NMR | 7.18 – 7.11 (m, 4H), 6.84 (d, J = 8.6 Hz, 2H), 6.63 (t, J = 7.2 Hz, 1H), 6.50 (d, J = 7.9 Hz, 2H), 4.69 (d, J = 7.5 Hz, 1H), 3.78 (s, 3H), 3.73 – 3.66 (m, 1H), 3.39 (q, J = 9.0 Hz, 1H), 2.41 – 2.29 (m, 1H), 2.08 – 1.94 (m, 2H), 1.94 – 1.87 (m, 1H) |

| ¹³C NMR | 158.4, 147.3, 136.7, 129.1, 127.0, 115.8, 113.9, 112.4, 62.4, 55.4, 49.1, 36.3, 23.2 |

Note: The data presented is for a structurally related compound and serves as an illustrative example of the types of signals and multiplicities observed in NMR spectra for such molecules. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to gain insights into its fragmentation patterns, further confirming its structure. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition. The calculated molecular weight for C₁₂H₁₀BrNO is 264.12 g/mol . chemscene.com HRMS analysis should show a molecular ion peak that corresponds closely to this calculated value.

Chromatographic Techniques for Reaction Monitoring and Product Analysis

Chromatographic methods are essential for monitoring the progress of reactions involving this compound and for analyzing the purity of the resulting products.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a high-resolution separation technique used to monitor the consumption of starting materials and the formation of products in a chemical reaction. rsc.org For instance, in a reaction where this compound is a reactant, UPLC can be used to track its disappearance over time. rsc.org A typical UPLC system is equipped with a column, such as a C18 column, and uses a mobile phase gradient, often a mixture of acetonitrile and water with additives like formic acid or trifluoroacetic acid, to separate the components of the reaction mixture. rsc.org

Table 2: Illustrative UPLC Method Parameters

| Parameter | Condition |

| Column | ACQUITY UPLC® BEH C18 (2.1 × 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Detector | Photodiode Array (PDA) and/or Mass Spectrometer (QDa) |

Note: This table provides an example of typical UPLC parameters that could be adapted for the analysis of reactions involving this compound. rsc.org

Liquid Chromatography-Mass Spectrometry (LCMS)

LCMS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rsc.org This hyphenated technique is invaluable for identifying the components of a reaction mixture by providing both retention time data from the LC and mass-to-charge ratio information from the MS. rsc.org In the context of reactions with this compound, LCMS is used to confirm the identity of the desired product and to detect any byproducts or impurities. google.com The use of selected-reaction monitoring (SRM) in LC-MS/MS can further enhance selectivity and sensitivity for quantitative analysis. researchgate.net

By employing this array of advanced analytical methodologies, researchers can confidently synthesize, purify, and characterize this compound and its derivatives, paving the way for its application in the development of new chemical entities.

Future Research Directions and Perspectives

Emerging Synthetic Strategies for 5-(Benzyloxy)-2-bromopyridine Derivatives

The development of novel and efficient synthetic methods for the functionalization of pyridine rings is a continuous effort in organic chemistry. benthamdirect.comnih.gov Future research is expected to focus on more sustainable and atom-economical approaches to synthesize derivatives of this compound.

One promising area is the advancement of C-H functionalization reactions. benthamdirect.comnih.gov Direct C-H activation strategies offer a more efficient way to introduce new functional groups onto the pyridine ring, avoiding the pre-functionalization steps often required in traditional cross-coupling reactions. benthamdirect.com Research into regioselective C-H functionalization, particularly at positions other than the activated C2 position, will be crucial for creating a diverse range of substituted pyridines. nih.govnih.gov Photocatalytic methods and the use of novel transition metal catalysts are emerging as powerful tools to achieve these transformations under mild conditions. nih.govmdpi.com

Furthermore, the exploration of flow chemistry for the synthesis of this compound derivatives could offer advantages in terms of safety, scalability, and reaction control. The precise control over reaction parameters in flow reactors can lead to higher yields and purities, which is particularly important for pharmaceutical applications.

| Emerging Synthetic Strategy | Description | Potential Advantages |

| Direct C-H Functionalization | Activation and functionalization of C-H bonds on the pyridine ring. benthamdirect.comnih.gov | Atom economy, reduced synthetic steps. nih.gov |

| Photocatalysis | Use of light to drive chemical reactions. mdpi.com | Mild reaction conditions, novel reactivity. nih.gov |

| One-Pot/Multicomponent Reactions | Combining multiple synthetic steps in a single reaction vessel. acs.orgrsc.org | Increased efficiency, reduced waste. rsc.org |

| Flow Chemistry | Performing reactions in a continuous flowing stream. | Enhanced safety, scalability, and control. |

Exploration of Novel Catalytic Applications and Systems

The pyridine moiety is a common ligand in transition metal catalysis. snnu.edu.cn Derivatives of this compound can serve as precursors to novel ligands for a variety of catalytic systems.

Future research will likely explore the synthesis of chiral ligands derived from this compound for asymmetric catalysis . The development of catalysts that can control the stereochemistry of a reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules. For example, a palladium-chiral diamine catalytic system has shown promise in asymmetric Suzuki-Miyaura coupling reactions. chinesechemsoc.org

Additionally, the investigation of heterogeneous catalysts based on pyridine derivatives is a growing field. mdpi.com Immobilizing pyridine-based catalysts on solid supports can facilitate catalyst recovery and reuse, making processes more sustainable and cost-effective. researchgate.net For instance, a heterogeneous cobalt catalyst has been developed for the hydrogenation of pyridines. mdpi.com

The unique electronic properties of the this compound scaffold can be exploited to fine-tune the activity and selectivity of metal catalysts. Research into the synthesis of libraries of ligands with systematic variations in their structure will be crucial for discovering new and improved catalytic systems for a wide range of chemical transformations.

Advanced Structure-Activity Relationship (SAR) and Mechanistic Studies

A deeper understanding of the relationship between the structure of this compound derivatives and their biological or material properties is essential for rational design. Advanced structure-activity relationship (SAR) studies will continue to be a key focus of future research.

Computational methods, such as Density Functional Theory (DFT) calculations , will play an increasingly important role in elucidating reaction mechanisms and predicting the properties of novel derivatives. smolecule.com These theoretical studies can provide valuable insights into the electronic structure and reactivity of molecules, guiding the design of new compounds with desired characteristics. For example, DFT calculations have been used to explore the reaction mechanism of a ruthenium-catalyzed arylation. acs.org

In the context of drug discovery, detailed SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. acs.orgacs.org By systematically modifying the structure of this compound derivatives and evaluating their biological activity, researchers can identify key structural features responsible for their therapeutic effects. researchgate.net For instance, SAR studies on IKK-β inhibitors have led to improvements in their in vitro activity. researchgate.net

Expanding Applications in Targeted Drug Discovery and Materials Innovation

The versatile nature of the this compound scaffold makes it an attractive starting point for the development of new therapeutic agents and advanced materials.

In targeted drug discovery , derivatives of this compound are being investigated for a variety of therapeutic areas. The pyridine ring is a common motif in many FDA-approved drugs. snnu.edu.cn For example, derivatives have been synthesized and evaluated as inhibitors of c-Met, a receptor tyrosine kinase implicated in cancer. Future research will likely focus on developing highly specific inhibitors for a range of biological targets, including kinases, proteases, and other enzymes involved in disease pathogenesis. openaccessjournals.com The ability to functionalize the pyridine ring at multiple positions allows for the fine-tuning of a molecule's properties to achieve optimal target engagement and a favorable safety profile.

In materials science , the rigid and aromatic nature of the pyridine ring makes it a suitable component for the construction of novel organic materials. vulcanchem.com Derivatives of this compound can be used as building blocks for the synthesis of:

Organic Light-Emitting Diodes (OLEDs): Pyridine-containing compounds can exhibit interesting photophysical properties, making them candidates for use in emissive layers of OLEDs.

Metal-Organic Frameworks (MOFs): The nitrogen atom in the pyridine ring can coordinate to metal ions, forming porous materials with potential applications in gas storage, separation, and catalysis. vulcanchem.com

Liquid Crystals: The introduction of pyridine units into molecular structures can influence their liquid crystalline properties. researchgate.net

The ability to tailor the electronic and steric properties of the pyridine ring through substitution with various functional groups opens up a vast design space for the creation of new materials with customized properties.

| Application Area | Specific Focus | Examples |

| Targeted Drug Discovery | Kinase Inhibitors | c-Met inhibitors for cancer therapy. |

| Antimicrobial Agents | Development of new antibiotics to combat resistant strains. openaccessjournals.comvulcanchem.com | |

| Materials Innovation | Organic Electronics | Components for OLEDs and organic semiconductors. vulcanchem.com |

| Porous Materials | Building blocks for Metal-Organic Frameworks (MOFs). vulcanchem.com |

Q & A

Q. What are the key considerations for synthesizing 5-(Benzyloxy)-2-bromopyridine with high purity?

The synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution. For example, a palladium acetate [Pd(OAc)₂]-mediated reaction with this compound under anhydrous toluene at 110°C for 4 days yielded 40% product after silica gel chromatography (hexanes/acetone gradient) . Key factors include:

- Catalyst selection : Pd(OAc)₂ with P(tBu)₃ as a ligand enhances reactivity.

- Purification : Column chromatography is critical to isolate the product from byproducts like unreacted starting materials or palladium residues.

- Atmosphere control : Reactions under argon minimize oxidation side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., bromine’s deshielding effect at C2 and benzyloxy’s aromatic protons).

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₂H₁₀BrNO, M.W. 264.12) and fragmentation patterns .

- X-ray crystallography : Resolve steric effects of the benzyloxy group if single crystals are obtainable.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the bromine site during cross-coupling reactions?

Discrepancies in Suzuki-Miyaura or Buchwald-Hartwig reactions may arise from:

- Steric hindrance : The benzyloxy group at C5 may limit access to the C2 bromine. Use bulky ligands (e.g., XPhos) or elevated temperatures to improve coupling efficiency.

- Competing pathways : Bromine displacement by nucleophiles (e.g., amines) can occur under basic conditions. Monitor reaction progress via TLC or LC-MS to optimize timing .

- Catalyst poisoning : Trace moisture or oxygen degrades Pd catalysts. Ensure rigorous solvent drying and inert atmosphere .

Q. What strategies improve regioselectivity in functionalizing this compound?

- Directed ortho-metalation : Use lithium amides (e.g., LDA) to deprotonate positions adjacent to the benzyloxy group, enabling selective substitution .

- Protection/deprotection : Temporarily protect the benzyloxy group (e.g., silylation) to direct reactivity to the bromine site .

- Computational modeling : DFT calculations predict electron density distribution to identify reactive sites (e.g., C3 vs. C4 positions) .

Q. How can low yields in multi-step syntheses involving this compound be addressed?

- Stepwise optimization : Isolate intermediates (e.g., 5-(benzyloxy)-6-bromopicolinaldehyde) to minimize side reactions .

- Alternative coupling partners : Replace aryl boronic acids with pinacol esters for improved stability and reactivity .

- Scale-up adjustments : Transition from batch to flow chemistry for better heat and mass transfer during exothermic steps .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。